molecular formula C20H15N3O5S B2544744 N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 900004-68-4

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2544744
CAS No.: 900004-68-4
M. Wt: 409.42
InChI Key: MBPTUYCCXPJFAZ-UHFFFAOYSA-N
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Description

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that features a benzyl group, a methoxy-substituted benzothiazole ring, and a nitrofuran moiety

Preparation Methods

The synthesis of N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Nitrofuran Moiety: The nitrofuran ring can be synthesized by nitration of a furan derivative using a mixture of nitric acid and sulfuric acid.

    Coupling Reactions: The final step involves coupling the benzothiazole and nitrofuran moieties with a benzylamine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Chemical Reactions Analysis

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design and development, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can be compared with similar compounds such as:

    N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide: This compound lacks the nitro group, which may result in different chemical reactivity and biological activity.

    N-Benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide: This compound contains additional functional groups, which can lead to variations in its chemical and biological properties.

Biological Activity

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O4SC_{19}H_{18}N_{4}O_{4}S with a molecular weight of approximately 398.44 g/mol. The compound features a benzothiazole moiety, a nitrofuran group, and a carboxamide functional group, which contribute to its unique chemical reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have shown high activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) ranging from 50 µg/mL to 100 µg/mL in some studies .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus50
N-benzyl-N-(4-methoxybenzothiazol-2-yl)Escherichia coli100

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells. For example, benzothiazole derivatives have been reported to inhibit the growth of breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
A549 (Lung)15Cell cycle arrest
PC3 (Prostate)20Inhibition of DNA synthesis

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the methoxy group on the benzothiazole ring enhances lipophilicity, promoting better cell membrane penetration. Additionally, the nitrofuran moiety is known for its electron-withdrawing properties, which may enhance the compound's reactivity towards biological targets.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in treating infections and tumors:

  • Antimicrobial Efficacy Study : A study conducted on various benzothiazole derivatives demonstrated that those with nitro substituents exhibited enhanced antibacterial activity compared to their non-nitro counterparts .
  • Cancer Cell Line Testing : In vitro studies on MCF-7 cells showed that treatment with this compound resulted in significant cell death through apoptosis pathways .

Properties

IUPAC Name

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S/c1-27-14-7-9-17-15(11-14)21-20(29-17)22(12-13-5-3-2-4-6-13)19(24)16-8-10-18(28-16)23(25)26/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPTUYCCXPJFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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